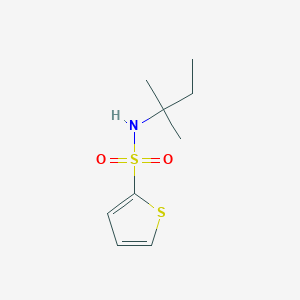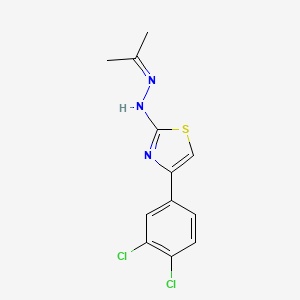![molecular formula C19H22N2O3 B5851459 N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5851459.png)
N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a furan ring, a piperidine ring, and a carbonyl group attached to a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with piperidine-4-carboxylic acid. The resulting intermediate is further reacted with 4-methylbenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the piperidine ring can modulate the compound’s binding affinity. The carbonyl group plays a crucial role in the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(furan-2-ylmethyl)piperidine-4-carboxamide: Lacks the 4-methylphenyl group, resulting in different chemical properties and applications.
N-(furan-2-ylmethyl)-1-[(4-chlorophenyl)carbonyl]piperidine-4-carboxamide: Contains a chlorine atom instead of a methyl group, which can affect its reactivity and biological activity.
Uniqueness
N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide is unique due to the presence of the 4-methylphenyl group, which enhances its lipophilicity and potentially its bioavailability. This structural feature can make it more effective in certain applications compared to its analogs .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-4-6-16(7-5-14)19(23)21-10-8-15(9-11-21)18(22)20-13-17-3-2-12-24-17/h2-7,12,15H,8-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAHMCAHODKBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[benzyl(2,4-dichlorobenzyl)amino]ethanol](/img/structure/B5851378.png)
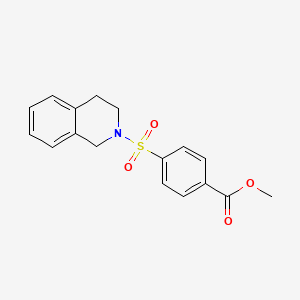
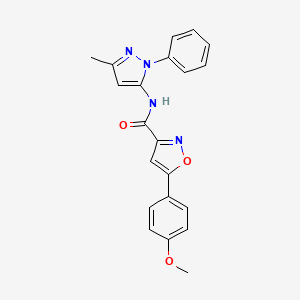
![3-(4-Ethoxyphenyl)-N'-[(E)-(furan-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5851406.png)
![N-[2-(3-methylbutyl)-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl]acetamide](/img/structure/B5851410.png)
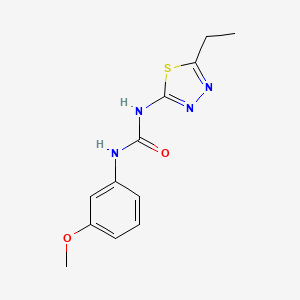
![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)
![4-amino-N'-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5851425.png)
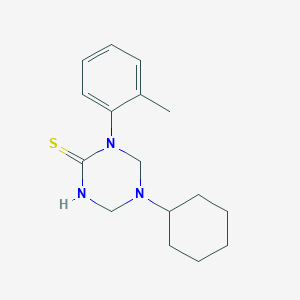
![N'-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B5851429.png)
![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]pyrrolidine](/img/structure/B5851440.png)
